

Understanding the stereochemistry of (S)-Dodecyloxirane

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Compound of Interest

Compound Name: (S)-Dodecyloxirane

Cat. No.: B15225399

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An In-Depth Technical Guide to the Stereochemistry of (S)-Dodecyloxirane

Introduction

(S)-Dodecyloxirane, also known as (S)-1,2-Epoxytetradecane, is a chiral epoxide that serves as a valuable building block in organic synthesis. Its stereodefined three-membered ring allows for stereospecific ring-opening reactions, providing access to a wide array of enantioenriched compounds crucial for the development of pharmaceuticals and other bioactive molecules. The control and understanding of its stereochemistry are paramount for its application in asymmetric synthesis.

This technical guide provides a comprehensive overview of the stereochemistry of **(S)-Dodecyloxirane**, targeting researchers, scientists, and professionals in drug development. It covers the fundamental principles of its stereochemistry, methods for its enantioselective synthesis and resolution, characterization techniques, and detailed experimental protocols.

Physicochemical and Stereochemical Properties

(S)-Dodecyloxirane is the (S)-enantiomer of 1,2-epoxytetradecane.^{[1][2]} The presence of a single stereocenter at the C2 position of the oxirane ring is responsible for its optical activity.^[1]

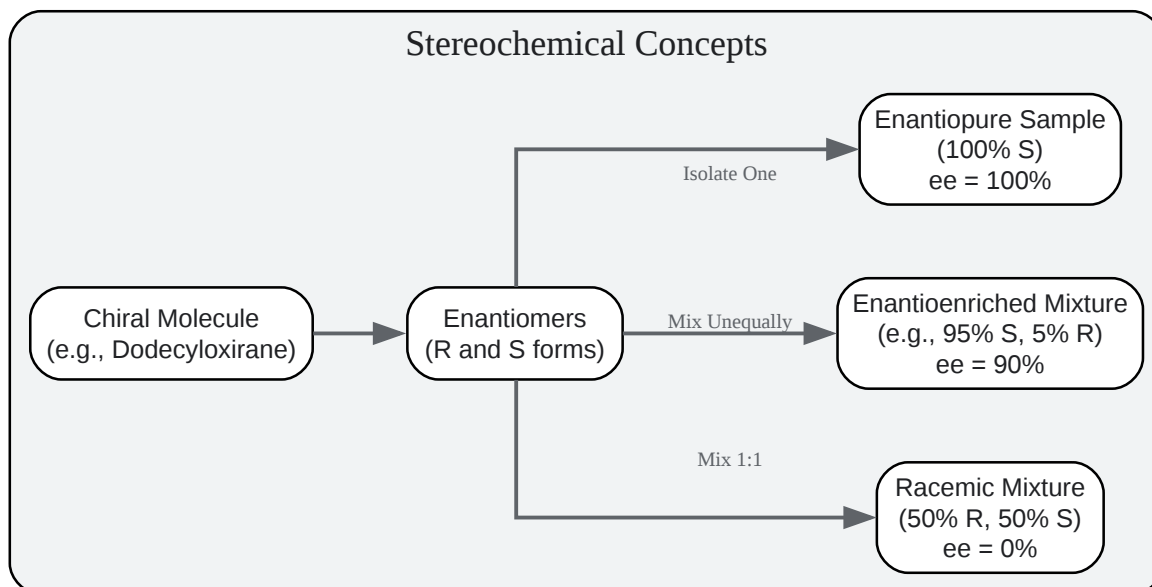
Property	Value	References
IUPAC Name	(2S)-2-dodecyloxirane	[1]
Synonyms	(S)-Dodecyloxirane, (-)-1,2-Epoxytetradecane	[1]
Molecular Formula	C ₁₄ H ₂₈ O	[2][3]
Molecular Weight	212.37 g/mol	[1][2]
CAS Number	130404-10-3	[1]
Appearance	Not specified (typically a liquid or low-melting solid)	
Boiling Point	95-96 °C at 0.4 mmHg	[4]
Density	0.845 g/mL at 25 °C	[4]
Stereochemistry	Absolute, 1 defined stereocenter	[1]

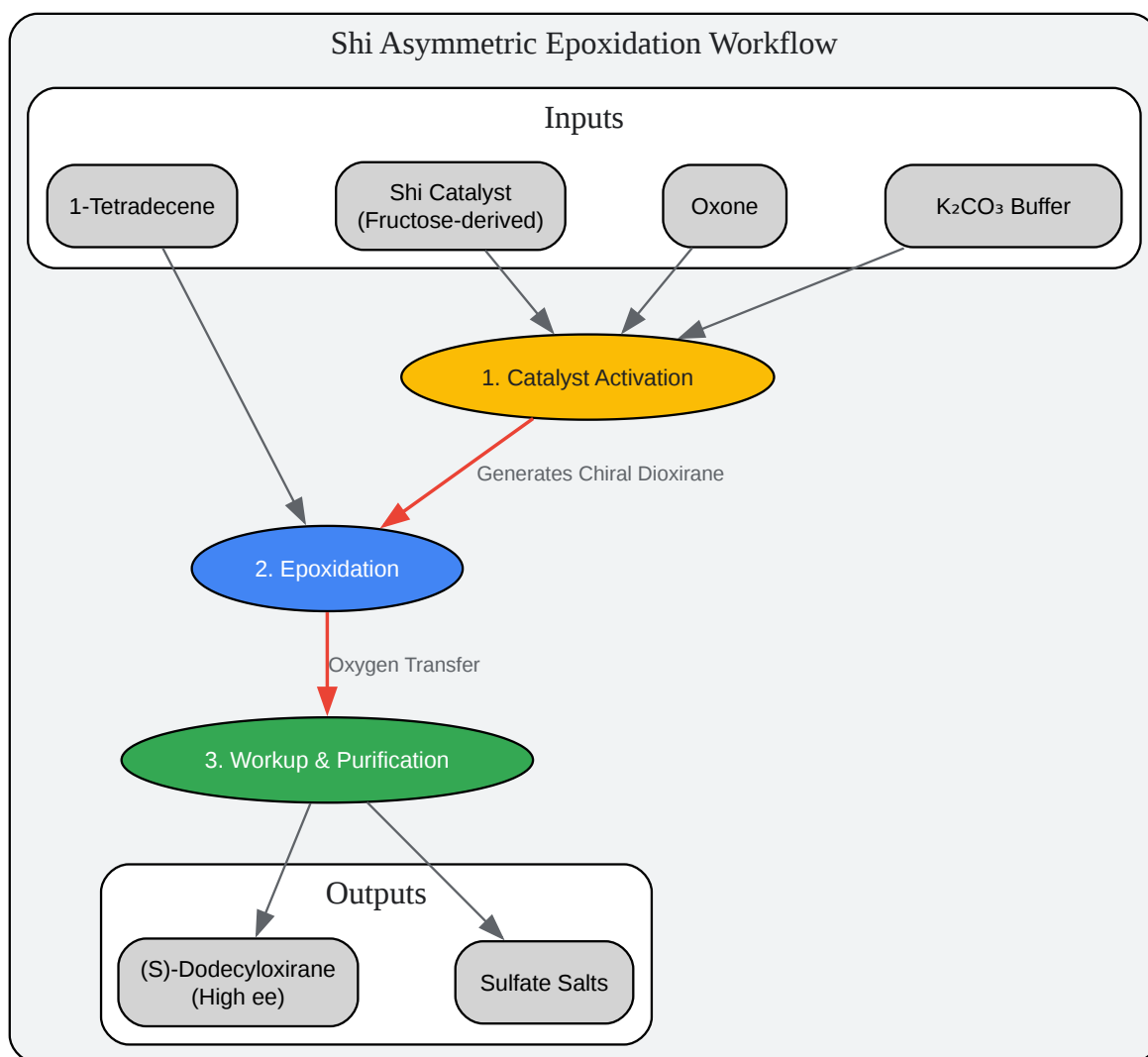
Fundamentals of Stereochemistry

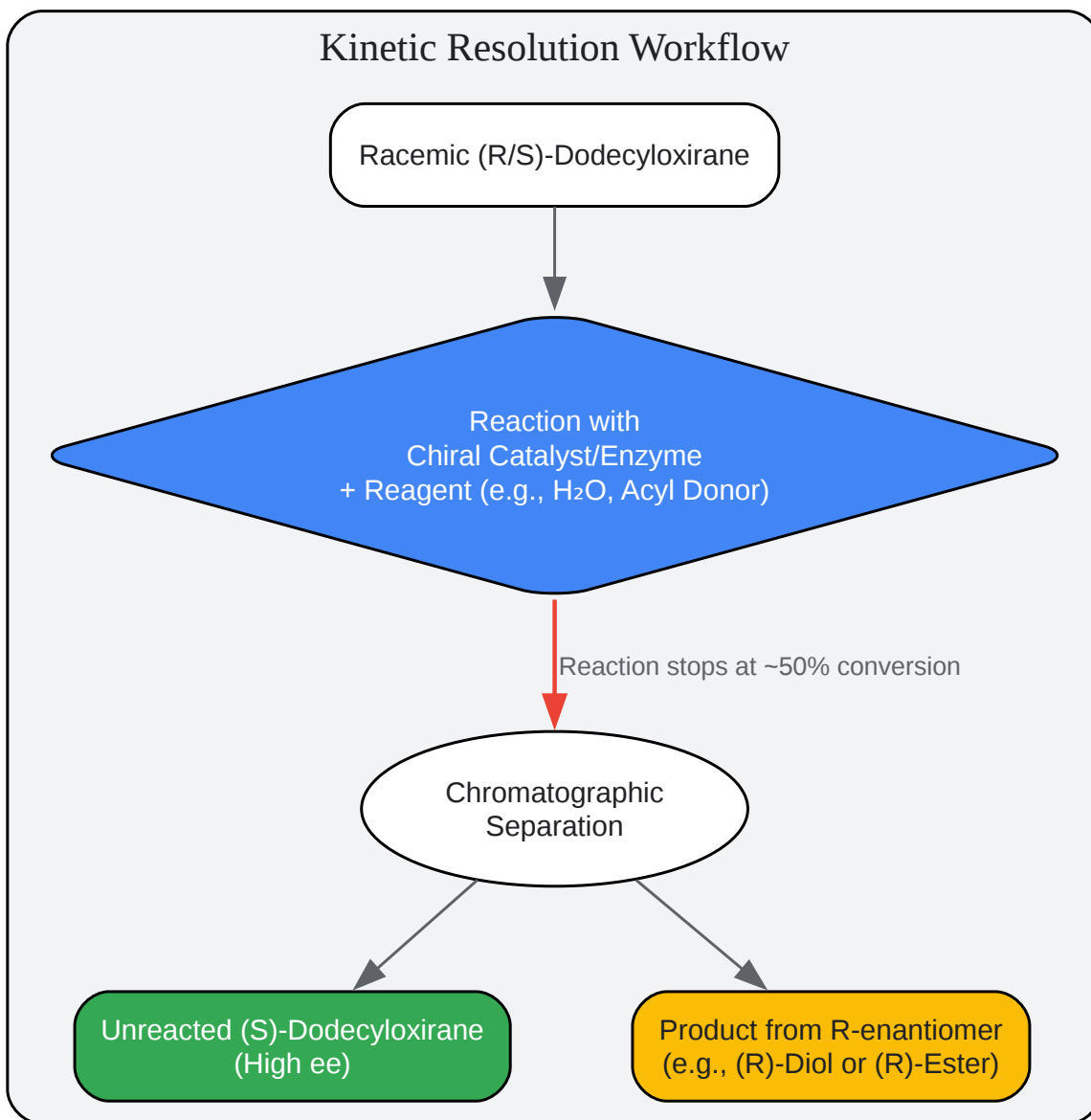
Understanding the stereochemistry of **(S)-Dodecyloxirane** requires familiarity with several key concepts that define the spatial arrangement of its atoms.

- **Chirality:** A molecule is chiral if it is non-superimposable on its mirror image. The carbon atom in the oxirane ring bonded to the dodecyl group is a chiral center, as it is attached to four different groups (dodecyl, hydrogen, and two bonds to the oxygen within the ring).
- **Enantiomers:** These are pairs of stereoisomers that are non-superimposable mirror images of each other. **(S)-Dodecyloxirane** and (R)-Dodecyloxirane are enantiomers.[5][6] They share identical physical properties except for their interaction with plane-polarized light.[6]
- **Optical Activity:** Chiral compounds rotate the plane of polarized light and are termed "optically active".[7] The direction and magnitude of this rotation are characteristic of the compound. Compounds that rotate light clockwise are dextrorotatory (+), while those that rotate it counter-clockwise are levorotary (-).[7][8]

- Specific Rotation ($[\alpha]$): This is a standardized measure of a compound's optical activity, defined as the observed rotation under specific conditions (path length, concentration, temperature, and wavelength).^{[7][9][10]} It is a physical constant for a pure enantiomer.
- Enantiomeric Excess (ee): This value quantifies the purity of a chiral sample.^{[11][12]} It represents the excess of one enantiomer over the other in a mixture, expressed as a percentage.^{[11][13]} An enantiomerically pure sample has an ee of 100%, while a racemic mixture (50:50 mix of enantiomers) has an ee of 0% and is optically inactive.^{[11][13]}







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References

- 1. GSRS [precision.fda.gov]
- 2. Oxirane, dodecyl- [webbook.nist.gov]
- 3. (S)-Dodecyloxirane | C₁₄H₂₈O | CID 15555199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. (R)-(+)-1,2-Epoxytetradecane | C₁₄H₂₈O | CID 11769812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]
- 7. Specific rotation - Wikipedia [en.wikipedia.org]
- 8. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
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